molecular formula C14H11N3S B2688100 N,5-diphenyl-1,3,4-thiadiazol-2-amine CAS No. 1437-57-6

N,5-diphenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2688100
CAS No.: 1437-57-6
M. Wt: 253.32
InChI Key: OBDULOLVDJHSJL-UHFFFAOYSA-N
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Description

“N,5-Diphenyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Metal Complex Synthesis : The synthesis of metal complexes using N,5-diphenyl-1,3,4-thiadiazol-2-amine has been explored. These complexes are characterized by various spectroscopic techniques (Al-Amiery et al., 2009).
  • Molecular Structure Study : The molecular and crystal structure of derivatives of 1,3,4-thiadiazol-2-amine, including N,5-diphenyl variants, has been examined using spectroscopic techniques and X-ray diffraction (Kerru et al., 2019).

Biological Activity and Pharmacology

  • Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including this compound, have shown promising antimicrobial activities (Gür et al., 2020).
  • Anti-Cancer Potential : Some compounds derived from 1,3,4-thiadiazol-2-amine have displayed cytotoxicity against cancer cell lines, indicating potential anti-cancer applications (Abou-Seri, 2010).

Chemical and Material Applications

  • Corrosion Inhibition : Derivatives of 1,3,4-thiadiazol-2-amine are studied for their corrosion inhibition capabilities on metals, which is crucial in material science (Bentiss et al., 2007).
  • Quantum Chemical Studies : Theoretical studies, including density functional theory calculations, have been conducted on thiadiazole derivatives to predict their corrosion inhibition performances (Kaya et al., 2016).

Future Directions

1,3,4-thiadiazole derivatives, including “N,5-diphenyl-1,3,4-thiadiazol-2-amine”, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.

Mechanism of Action

Target of Action

The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, This compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .

Result of Action

The molecular and cellular effects of This compound include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .

Properties

IUPAC Name

N,5-diphenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDULOLVDJHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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